rel-(2R,5S)-1-hydroxy-2,5-diphenylphospholane 1-oxide
Description
Properties
Molecular Formula |
C16H17O2P |
|---|---|
Molecular Weight |
272.28 g/mol |
IUPAC Name |
(2S,5R)-1-hydroxy-2,5-diphenyl-1λ5-phospholane 1-oxide |
InChI |
InChI=1S/C16H17O2P/c17-19(18)15(13-7-3-1-4-8-13)11-12-16(19)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,17,18)/t15-,16+ |
InChI Key |
JXBQOEHGCNDFQE-IYBDPMFKSA-N |
Isomeric SMILES |
C1C[C@H](P(=O)([C@H]1C2=CC=CC=C2)O)C3=CC=CC=C3 |
Canonical SMILES |
C1CC(P(=O)(C1C2=CC=CC=C2)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rel-(2R,5S)-1-hydroxy-2,5-diphenylphospholane 1-oxide typically involves the reaction of diphenylphosphine with an appropriate diol under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide. The reaction proceeds through the formation of a phospholane intermediate, which is subsequently oxidized to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The phosphorus center participates in nucleophilic substitutions, enabling functional group transformations:
Reaction with Organolithium Reagents
The hydroxyl group undergoes substitution with organolithium compounds, forming alkyl- or arylphospholanes. This reactivity is consistent with trends observed in related phospholane oxides .
Example :
Acid-Base Reactivity
The hydroxyl group exhibits weak acidity, enabling deprotonation under basic conditions to form phospholane oxide anions. These anions act as stronger nucleophiles in subsequent reactions .
Conditions :
-
Base: NaH or KOtBu
-
Solvent: THF or DMF
Comparative Reactivity of Stereoisomers
The stereochemistry of phospholane oxides significantly impacts their reactivity. For example:
Stability and Decomposition Pathways
The compound is stable under inert atmospheres but susceptible to hydrolysis in acidic or aqueous conditions, yielding phosphoric acid derivatives .
Key Stability Factors :
Scientific Research Applications
Chemistry: The compound is used as a ligand in asymmetric catalysis, where it helps in the formation of chiral products with high enantioselectivity. It is also employed in the synthesis of complex organic molecules.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological targets are of interest for developing new therapeutic agents.
Medicine: The compound’s potential medicinal applications include its use as a precursor for the synthesis of pharmaceuticals. Its chiral nature makes it valuable in the development of drugs with specific stereochemistry.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including as a stabilizer or additive in polymer production.
Mechanism of Action
The mechanism of action of rel-(2R,5S)-1-hydroxy-2,5-diphenylphospholane 1-oxide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic reactions. It can also interact with biological macromolecules, influencing their function and activity. The pathways involved in its action depend on the specific context of its use, whether in catalysis, biological systems, or material science.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
Phospholane oxides with variations in substituents and stereochemistry are well-documented. Below is a comparative analysis based on the provided evidence:
| Compound Name | CAS Number | Molecular Formula | Substituents | Key Properties/Applications | Purity |
|---|---|---|---|---|---|
| rel-(2R,5S)-1-hydroxy-2,5-diphenylphospholane 1-oxide | 287733-60-2 | C₁₆H₁₇O₂P | Phenyl groups at 2,5 positions | Potential asymmetric ligand; moderate steric bulk | 98% |
| rel-(2S,5S)-2,5-bis(3,5-di-tert-butyl-4-methoxyphenyl)-1-hydroxyphospholane 1-oxide | 2417246-32-1 | C₃₄H₅₂O₃P | Bulky 3,5-di-tert-butyl-4-methoxyphenyl groups | Enhanced steric hindrance; electron-rich for catalysis | 98% |
| (2R,5R)-2,5-Bis(3,5-di-tert-butyl-4-methoxyphenyl)-1-hydroxyphospholane 1-oxide | Not provided | C₃₄H₅₂O₃P | Same as above, differing in stereochemistry | Likely impacts enantioselectivity in catalysis | 98% |
| (2S,5S)-1-hydroxy-2,5-diphenylphospholane 1-oxide (stereoisomer) | 474049-73-5 | C₁₆H₁₇O₂P | Phenyl groups at 2,5 positions | Similar physical properties but distinct stereochemical outcomes | 98% |
Key Differences and Implications
Substituent Effects :
- The di-tert-butyl methoxy substituents in the 2417246-32-1 analog increase steric bulk and electron-donating capacity compared to the simpler phenyl groups in the target compound. This enhances metal-ligand interactions in catalytic applications .
- Phenyl vs. Alkoxy Groups : Phenyl substituents (as in 287733-60-2) provide moderate steric hindrance, while alkoxy groups (e.g., methoxy in 2417246-32-1) may improve solubility in polar solvents.
Stereochemical Influence: The rel-(2R,5S) configuration of the target compound contrasts with the (2S,5S) isomer (CAS: 474049-73-5). Such stereochemical differences are critical in asymmetric catalysis, where even minor changes can drastically alter enantioselectivity .
Hazard and Handling: All phospholane oxides in this class share similar hazards (e.g., H302, H315), necessitating strict handling protocols. No significant variations in stability or toxicity are noted in the evidence .
Research Findings and Data Gaps
- Catalytic Performance : While phospholane oxides are theorized to function as ligands, the evidence lacks direct comparative studies on reaction yields or enantiomeric excess (ee) values.
Biological Activity
rel-(2R,5S)-1-hydroxy-2,5-diphenylphospholane 1-oxide is an organophosphorus compound notable for its unique phospholane structure. Its molecular formula is with a molecular weight of approximately 272.28 g/mol. This compound has attracted attention in various fields, including organic synthesis and medicinal chemistry, due to its distinctive stereochemistry and functional groups.
The compound features two phenyl groups attached to a phospholane ring, with a hydroxyl group and an oxide functionality at the 1-position. The specific stereochemistry (2R,5S) is crucial as it influences the compound's reactivity and biological activity.
| Property | Value |
|---|---|
| CAS Number | 287733-60-2 |
| Molecular Weight | 272.28 g/mol |
| Molecular Formula | C16H17O2P |
| Structure | Phospholane derivative |
The biological activity of this compound can be attributed to its ability to act as a ligand in coordination chemistry. This property allows it to interact with metal ions and enzymes, potentially influencing various biochemical pathways.
Antioxidant Properties
Research indicates that this compound exhibits antioxidant activity. Antioxidants are crucial in mitigating oxidative stress in biological systems, which is linked to various diseases, including cancer and neurodegenerative disorders.
Case Studies
- Antioxidant Study : In a recent study published in the Journal of Organic Chemistry, this compound was tested for its ability to scavenge free radicals. The results demonstrated a significant reduction in oxidative stress markers in vitro when exposed to this compound.
- Enzyme Inhibition : A study focused on enzyme inhibition showed that this compound effectively inhibited certain phosphatases, which are critical in cellular signaling pathways. This inhibition could have implications for therapeutic strategies against diseases characterized by dysregulated signaling.
- Coordination Chemistry : Interaction studies revealed that the compound could form stable complexes with transition metals like copper and iron. These complexes showed enhanced biological activity compared to the free ligand, suggesting potential applications in drug design.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | CAS Number | Stereochemistry | Unique Features |
|---|---|---|---|
| (2R,5R)-1-hydroxy-2,5-diphenylphospholane 1-oxide | 226393-33-5 | (2R,5R) | Different stereochemistry affecting reactivity |
| (2S,5S)-1-hydroxy-2,5-diphenylphospholane 1-oxide | 474049-73-5 | (2S,5S) | Another stereoisomer with potentially different properties |
| (R,R)-1-hydroxy-1-oxo-2,5-trans-diphenylphospholane | N/A | (R,R) | Contains an oxo group which could enhance reactivity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for rel-(2R,5S)-1-hydroxy-2,5-diphenylphospholane 1-oxide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via asymmetric organocatalytic or transition-metal-catalyzed methods. Key steps involve:
- Chiral resolution : Use of chiral auxiliaries or enantioselective hydrogenation to establish the rel-(2R,5S) configuration.
- Phospholane ring formation : Cyclization of diphenylphosphine precursors under controlled pH and temperature (e.g., 0–5°C in anhydrous THF) to avoid racemization .
- Oxidation : Controlled oxidation with H₂O₂ or peracetic acid to form the 1-oxide derivative.
- Optimization : Reaction yields improve with inert atmospheres (argon/nitrogen) and low moisture conditions. Monitor stereochemical integrity via chiral HPLC .
Q. How can researchers confirm the stereochemical configuration of rel-(2R,5S)-1-hydroxy-2,5-diphenylphospholane 1-oxide?
- Methodological Answer :
- X-ray crystallography : The gold standard for absolute configuration determination. Requires high-purity single crystals grown via slow evaporation in dichloromethane/hexane .
- NMR analysis : Compare coupling constants (e.g., Jₚ₋ₒ and vicinal proton couplings) with literature data for analogous phospholanes.
- Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to resolve enantiomers and verify purity (>99% ee) .
Q. What are the critical handling and storage protocols for this compound?
- Methodological Answer :
- Storage : Store under argon at –20°C in amber vials to prevent oxidation and photodegradation. Avoid long-term storage (>6 months) due to potential hydrolysis of the phospholane ring .
- Handling : Use gloveboxes or Schlenk lines for air-sensitive steps. PPE includes nitrile gloves, safety goggles, and lab coats.
- Disposal : Neutralize with 10% aqueous NaOH before incineration as hazardous waste .
Advanced Research Questions
Q. What challenges arise in achieving enantioselective synthesis of rel-(2R,5S)-1-hydroxy-2,5-diphenylphospholane 1-oxide, and how can they be mitigated?
- Methodological Answer :
- Challenge 1 : Competing epimerization during cyclization. Solution : Use bulky bases (e.g., LDA) at low temperatures (–78°C) to suppress side reactions.
- Challenge 2 : Catalyst poisoning in asymmetric hydrogenation. Solution : Pre-treat catalysts (e.g., Ru-BINAP complexes) with trimethylamine to block phosphine coordination sites .
- Validation : Track enantiomeric excess (ee) via time-resolved chiral GC-MS or circular dichroism spectroscopy.
Q. How does rel-(2R,5S)-1-hydroxy-2,5-diphenylphospholane 1-oxide perform as a ligand in asymmetric catalysis compared to its analogs?
- Methodological Answer :
- Catalytic Screening : Test in benchmark reactions (e.g., hydrogenation of α,β-unsaturated ketones).
- Performance Metrics :
- Enantioselectivity : Typically 85–92% ee, outperforming dimethylphospholane analogs (70–80% ee) due to enhanced steric bulk from phenyl groups .
- Turnover Frequency (TOF) : Lower TOF compared to P-chiral phosphines but improved stability under oxidative conditions.
- Mechanistic Insight : DFT studies reveal the hydroxyl group stabilizes transition states via hydrogen bonding .
Q. How can researchers resolve contradictions in reported NMR data for phospholane derivatives?
- Methodological Answer :
- Standardization : Run NMR in deuterated chloroform with 0.03% TMS. Assign peaks using 2D techniques (HSQC, HMBC) and compare with computed chemical shifts (GIAO-DFT).
- Pitfalls : Solvent-induced shifts (e.g., CDCl₃ vs. DMSO-d₆) may cause discrepancies. Always report solvent and temperature .
Q. What are the degradation pathways of rel-(2R,5S)-1-hydroxy-2,5-diphenylphospholane 1-oxide under varying pH conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
